molecular formula C8H12LiNO4 B2631396 (2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt CAS No. 2173637-20-0

(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt

Cat. No.: B2631396
CAS No.: 2173637-20-0
M. Wt: 193.13
InChI Key: OSKLBSBGDIYHPH-DZXBWKEJSA-M
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Description

(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt is a compound of interest in organic chemistry due to its unique structure and reactivity. It contains an aziridine ring, which is a three-membered nitrogen-containing ring known for its high ring strain and reactivity. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt typically involves the following steps:

    Formation of Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source under basic conditions.

    Introduction of Boc Group: The Boc group is introduced by reacting the aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the Boc-protected aziridine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the aziridine formation and Boc protection steps, as well as crystallization techniques for the isolation of the lithium salt.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aziridine ring and the carboxylic acid moiety.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Nucleophilic Substitution: Substituted amines.

    Oxidation: Oxidized derivatives of the aziridine ring.

    Reduction: Reduced derivatives of the aziridine ring.

    Deprotection: Free amine.

Scientific Research Applications

(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt involves its reactivity due to the aziridine ring. The ring strain makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The lithium salt form enhances the solubility and reactivity of the compound in various solvents.

Comparison with Similar Compounds

Similar Compounds

    (2R)-Aziridine-2-carboxylic acid: Similar structure but without the Boc protecting group.

    N-Boc-aziridine: Contains the Boc group but lacks the carboxylic acid moiety.

    Aziridine-2-carboxylic acid: Lacks the Boc group and the lithium salt form.

Uniqueness

(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt is unique due to the combination of the aziridine ring, the Boc protecting group, and the lithium salt form. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

lithium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKLBSBGDIYHPH-DZXBWKEJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12LiNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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